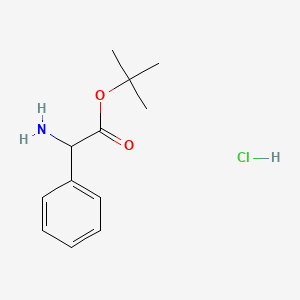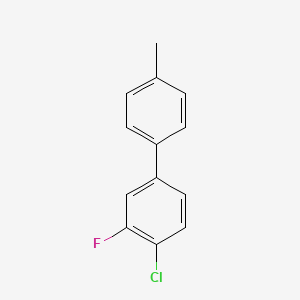![molecular formula C20H19Cl2NO B12097263 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the 8-azabicyclo[3.2.1]octane core.
Introduction of the Bis(2-chlorophenyl)methyl Group: The bis(2-chlorophenyl)methyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(2-chlorophenyl)methyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with neurotransmitter systems. Its structure is similar to that of tropane alkaloids, which are known to affect the central nervous system.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.
作用机制
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as neurotransmitter receptors. The bis(2-chlorophenyl)methyl group may enhance binding affinity and selectivity towards specific receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Tropane: The parent structure of many tropane alkaloids, known for their stimulant and anesthetic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used medically to treat bradycardia and as an antidote for certain types of poisoning.
Uniqueness
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is unique due to the presence of the bis(2-chlorophenyl)methyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C20H19Cl2NO |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H19Cl2NO/c21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)22)23-13-9-10-14(23)12-15(24)11-13/h1-8,13-14,20H,9-12H2 |
InChI 键 |
XPSJGHALLZMMGT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(=O)CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)




![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)





![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)
